molecular formula C15H14F3NO B8175490 (4-Methoxy-3-(trifluoromethyl)phenyl)(phenyl)methanamine

(4-Methoxy-3-(trifluoromethyl)phenyl)(phenyl)methanamine

Cat. No.: B8175490
M. Wt: 281.27 g/mol
InChI Key: JHKSPRNSTPBHIX-UHFFFAOYSA-N
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Description

(4-Methoxy-3-(trifluoromethyl)phenyl)(phenyl)methanamine is an organic compound that features a trifluoromethyl group, a methoxy group, and a phenyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-(trifluoromethyl)phenyl)(phenyl)methanamine typically involves the reaction of 4-methoxy-3-(trifluoromethyl)benzaldehyde with phenylmagnesium bromide, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-(trifluoromethyl)phenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxy-3-(trifluoromethyl)phenyl)(phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (4-Methoxy-3-(trifluoromethyl)phenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the methoxy group modulates its electronic properties. These interactions can lead to the activation or inhibition of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-3-(trifluoromethyl)phenyl)methanamine
  • (4-Methoxy-3-(trifluoromethyl)phenyl)(phenyl)methanol
  • (4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid

Uniqueness

Compared to similar compounds, (4-Methoxy-3-(trifluoromethyl)phenyl)(phenyl)methanamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

[4-methoxy-3-(trifluoromethyl)phenyl]-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-20-13-8-7-11(9-12(13)15(16,17)18)14(19)10-5-3-2-4-6-10/h2-9,14H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKSPRNSTPBHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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